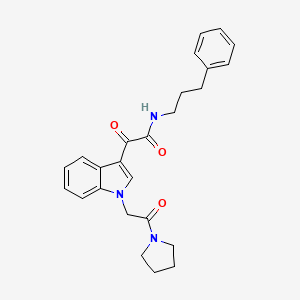
2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-phenylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3-phenylpropyl)acetamide is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that combines an indole moiety with a pyrrolidine ring and an acetamide group. The molecular formula is C19H24N2O3 with a molecular weight of approximately 332.41 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds in the pyrrolidine series. For instance, derivatives containing the pyrrolidine structure have shown significant efficacy in various seizure models, including the maximal electroshock (MES) and the 6 Hz psychomotor seizure tests. Compounds with similar structural features demonstrated up to 100% protection against seizures at specific dosages, indicating a promising avenue for further research in epilepsy treatment .
Antimicrobial Activity
The antimicrobial potential of compounds related to this structure has been explored extensively. For example, derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, certain analogs showed minimal inhibitory concentrations (MICs) as low as 0.98 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the indole or pyrrolidine components could enhance antibacterial efficacy .
Anticancer Activity
The anticancer properties of related compounds have been investigated in various cancer cell lines. For instance, studies demonstrated that certain derivatives could significantly reduce cell viability in A549 human lung adenocarcinoma cells at concentrations around 100 µM. The structure-dependent nature of these activities indicates that specific modifications to the compound may enhance its cytotoxic effects while minimizing toxicity to non-cancerous cells .
The biological activity of This compound may involve several mechanisms:
- Receptor Interaction : Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially modulating neural excitability.
- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Signal Transduction Modulation : The ability to affect signal transduction pathways can lead to altered cellular responses in both cancerous and non-cancerous cells.
Research Findings and Case Studies
属性
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(27-15-6-7-16-27)18-28-17-21(20-12-4-5-13-22(20)28)24(30)25(31)26-14-8-11-19-9-2-1-3-10-19/h1-5,9-10,12-13,17H,6-8,11,14-16,18H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXXFTSFTBKHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














